molecular formula C23H32N4S2 B5057346 N'-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA

N'-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA

Cat. No.: B5057346
M. Wt: 428.7 g/mol
InChI Key: LINJPUOCOARFAH-UHFFFAOYSA-N
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Description

N’-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA is a complex organic compound that features a thiourea functional group This compound is characterized by the presence of multiple dimethylphenyl groups and a carbothioyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 2,5-dimethylaniline with a carbothioylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency by adjusting parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N’-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an enzyme inhibitor or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHYLANILINO)CARBOTHIOYL)AMINO)ETHYL)PENTANAMIDE: Similar structure with a trichloroethyl group instead of a dimethylpropyl group.

    3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: Contains additional methoxy groups on the aromatic ring.

Uniqueness

N’-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[3-[(2,5-dimethylphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4S2/c1-15-7-9-17(3)19(11-15)26-21(28)24-13-23(5,6)14-25-22(29)27-20-12-16(2)8-10-18(20)4/h7-12H,13-14H2,1-6H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINJPUOCOARFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCC(C)(C)CNC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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